![molecular formula C9H18N2O2 B053679 Tert-butyl 2-aminopyrrolidine-1-carboxylate CAS No. 121537-94-8](/img/structure/B53679.png)
Tert-butyl 2-aminopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-aminopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 . It is also known by several synonyms, including Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate and 2-(Aminomethyl)-1-N-Boc-pyrrolidine .
Synthesis Analysis
The synthesis of Tert-butyl 2-aminopyrrolidine-1-carboxylate has been reported in the literature. One method involves starting from L-aspartic acid to synthesize optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate . The reaction conditions were optimized in each step, and the procedure could be useful for industrial preparation .Molecular Structure Analysis
The molecular structure of Tert-butyl 2-aminopyrrolidine-1-carboxylate can be represented by the InChI code: InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7,11H2,1-3H3 .Scientific Research Applications
Intermediate in Organic Synthesis
Tert-butyl 2-aminopyrrolidine-1-carboxylate can serve as an intermediate in the synthesis of a wide range of organic compounds . It can be used in the production of various pharmaceuticals, agrochemicals, and other fine chemicals.
Pharmaceutical Research
This compound is often used in the development of new drugs . Its structure allows it to be incorporated into a variety of different molecules, potentially leading to new therapeutic agents.
3. Synthesis of Amino Acids and Peptides Tert-butyl 2-aminopyrrolidine-1-carboxylate can be used in the synthesis of amino acids and peptides . These are crucial components of proteins and play a key role in biological processes.
Chiral Resolution
The compound can be used in chiral resolution, a process that separates enantiomers . This is particularly important in pharmaceutical research, where the biological activity of a drug can depend on its chirality.
Catalyst in Chemical Reactions
Tert-butyl 2-aminopyrrolidine-1-carboxylate can act as a catalyst in certain chemical reactions . Its structure can stabilize reactive intermediates, speeding up the reaction process.
Material Science
In material science, this compound could potentially be used in the development of new materials with unique properties .
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets through chemical reactions, possibly involving the amino and carboxylate groups present in its structure .
Pharmacokinetics
The compound’s physical properties such as boiling point (2574°C/760mmHg), flash point (1095°C), and density (1067g/cm3) suggest that it may have certain bioavailability characteristics .
properties
IUPAC Name |
tert-butyl 2-aminopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h7H,4-6,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLOPRLMGUANHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647440 |
Source
|
Record name | tert-Butyl 2-aminopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-aminopyrrolidine-1-carboxylate | |
CAS RN |
121537-94-8 |
Source
|
Record name | tert-Butyl 2-aminopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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